![molecular formula C17H23N9 B5665377 4-[4-cyclopropyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(1H-imidazol-4-ylmethyl)piperidine](/img/structure/B5665377.png)
4-[4-cyclopropyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(1H-imidazol-4-ylmethyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of highly specialized heterocyclic molecules, noted for their intricate molecular architecture and potential for bioactivity. Its structure suggests a complex synthesis process and a multifaceted chemical behavior profile, making it a subject of interest in materials science and medicinal chemistry.
Synthesis Analysis
The synthesis of complex molecules like "4-[4-cyclopropyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(1H-imidazol-4-ylmethyl)piperidine" often involves multi-step reactions, starting from simpler heterocyclic components. A representative example from the literature involves the synthesis of related bioactive heterocycles through condensation reactions, highlighting the importance of selecting appropriate starting materials and conditions for obtaining the desired compound (Thimmegowda et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by crystallography, revealing crucial details such as bond lengths, angles, and spatial arrangements. These details inform on the molecule's stability, reactivity, and potential interactions with biological targets. Studies like those by Boechat et al. (2016) provide insights into the non-planarity of similar molecules, indicative of the complex three-dimensional structures that influence their chemical and physical properties (Boechat et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with nucleophiles and electrophiles, facilitated by the presence of multiple heteroatoms. The synthesis and antibacterial activities of new piperidine substituted derivatives demonstrate the potential for these compounds to undergo various chemical transformations, leading to products with significant biological activities (Shin et al., 2013).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are key to understanding the behavior of these compounds under different conditions. These properties are determined through analytical techniques like X-ray crystallography and spectroscopy. For instance, the crystal structure studies provide insights into the solid-state characteristics and intermolecular interactions within the crystal lattice, impacting the compound's solubility and stability (Thimmegowda et al., 2009).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards different reagents, and stability under various conditions, are crucial for the application of these compounds in synthesis and potential pharmaceuticals. Studies focusing on the synthesis and evaluation of derivatives highlight the versatility and reactivity of these molecules, offering insights into their potential utility in creating more effective compounds (Rajkumar et al., 2014).
特性
IUPAC Name |
4-[4-cyclopropyl-5-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-3-yl]-1-(1H-imidazol-5-ylmethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N9/c1-2-15(1)26-16(9-25-12-19-11-21-25)22-23-17(26)13-3-5-24(6-4-13)8-14-7-18-10-20-14/h7,10-13,15H,1-6,8-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZWBURNWPGLLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN=C2C3CCN(CC3)CC4=CN=CN4)CN5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

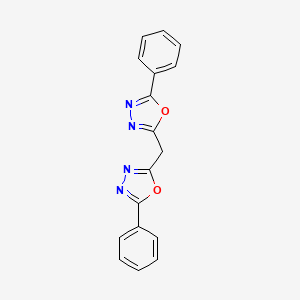

![1-(cyclobutylcarbonyl)-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5665309.png)
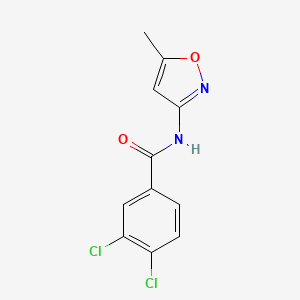
![2-[3-(1-isopropyl-1H-imidazol-2-yl)-1-piperidinyl]-8-methoxy-4-methylquinoline](/img/structure/B5665334.png)
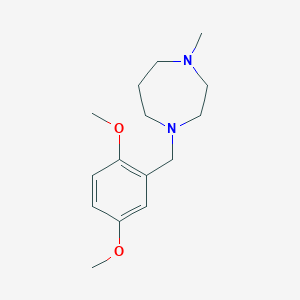
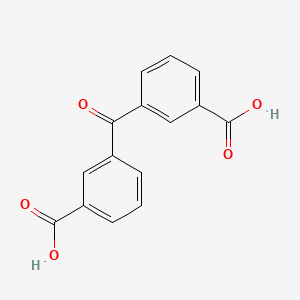
![1-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5665350.png)
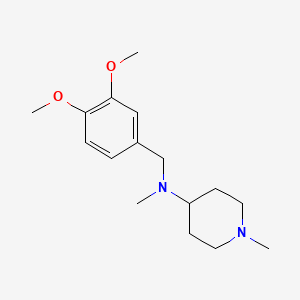
![3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5665365.png)
![8-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5665369.png)
![1,1'-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5665394.png)

